![molecular formula C37H65ClO4 B587937 rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol CAS No. 1246833-14-6](/img/structure/B587937.png)
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol” is a synthetic lipid compound . It is also known as (27Z,30Z,33Z)-18-(chloromethyl)-17,17-dihydroxyhexatriaconta-27,30,33-triene-16,19-dione . It has a molecular formula of C37H65ClO4 .
Molecular Structure Analysis
The molecular structure of “rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol” is complex with a molecular weight of 609.4 g/mol . It has a large number of rotatable bonds (31), indicating a high degree of flexibility . The compound also has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Physical And Chemical Properties Analysis
“rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol” has a high molecular weight (609.4 g/mol) and a complex molecular structure . It has a high XLogP3-AA value of 12.3, indicating it is highly lipophilic . The compound has a topological polar surface area of 74.6 Ų .Scientific Research Applications
Cancer Treatment Support
This compound has been studied for its potential to mitigate side effects of chemotherapy. For instance, it has shown promise in reducing neutrophil extravasation induced by gemcitabine, a common chemotherapeutic agent . This could help in managing chemotherapy-induced neutropenia , a condition where a patient’s neutrophil count drops, increasing infection risk .
Bioavailability Enhancement
Research has focused on improving the oral bioavailability of poorly water-soluble drugs like this compound. Different systems like Self-Emulsifying Drug Delivery Systems (SEDDS) have been compared to enhance its flow ability and absorption when administered orally .
Food Safety and Quality
As a member of the 3-Chloropropanediols (3-MCPD) category, this compound is monitored in food products. It’s been identified as a contaminant in edible oils, and its levels are regulated to ensure food safety .
Pharmacological Research
The compound’s structure, featuring a chloropropanediol moiety, makes it a subject of interest in pharmacological studies. It’s been used to investigate the effects of chloropropanediol-containing compounds on biological systems, such as their impact on renal function and fertility .
Lipid Research
In lipidomics, this compound is used as a standard to study lipid profiles and metabolism. Its unique structure allows researchers to trace its metabolic pathways and interactions with other lipids .
Chemical Synthesis
The presence of a chloromethyl group makes it a versatile intermediate in organic synthesis. It can undergo various chemical reactions, providing pathways to synthesize new molecules with potential therapeutic applications .
Neuroscience
There’s interest in exploring the neuroprotective effects of compounds like rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol. Its ability to cross the blood-brain barrier and interact with neural lipids could make it valuable in studying neurological disorders .
Cosmetic Industry
The compound’s lipid nature and potential anti-inflammatory properties are being explored for use in skincare products. It could help in developing treatments for skin conditions or enhancing the moisturizing effects of cosmetics .
Mechanism of Action
Target of Action
Rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol, also known as (27Z,30Z,33Z)-18-(chloromethyl)-17,17-dihydroxyhexatriaconta-27,30,33-triene-16,19-dione, is a synthetic lipid compound
Mode of Action
It has been found to inhibit the activity of nf-κb, a transcription factor crucial in several disorders . Furthermore, it activates AMPK, a protein involved in regulating energy metabolism and exhibiting anti-tumor properties .
Biochemical Pathways
The compound affects the NF-κB and AMPK pathways . The inhibition of NF-κB can lead to a decrease in the expression of genes involved in inflammation and cell survival. On the other hand, the activation of AMPK can lead to the inhibition of anabolic processes and the stimulation of catabolic processes, thereby affecting energy metabolism .
Result of Action
Rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol has been found to possess anti-inflammatory and anti-tumor properties . It induces apoptosis, a process of programmed cell death that plays a vital role in eliminating damaged cells .
properties
IUPAC Name |
(27Z,30Z,33Z)-18-(chloromethyl)-17,17-dihydroxyhexatriaconta-27,30,33-triene-16,19-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-35(39)34(33-38)37(41,42)36(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,34,41-42H,3-4,6,8-10,12,14-16,19-33H2,1-2H3/b7-5-,13-11-,18-17- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQKIQWPENGQHD-SVNQLWEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCC=CCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.